Oxydiethylene bis(chloroformate)

Catalog No.
S1511308
CAS No.
106-75-2
M.F
C6H8Cl2O5
M. Wt
231.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxydiethylene bis(chloroformate)

CAS Number

106-75-2

Product Name

Oxydiethylene bis(chloroformate)

IUPAC Name

2-(2-carbonochloridoyloxyethoxy)ethyl carbonochloridate

Molecular Formula

C6H8Cl2O5

Molecular Weight

231.03 g/mol

InChI

InChI=1S/C6H8Cl2O5/c7-5(9)12-3-1-11-2-4-13-6(8)10/h1-4H2

InChI Key

XFSAZBKSWGOXRH-UHFFFAOYSA-N

SMILES

C(COC(=O)Cl)OCCOC(=O)Cl

solubility

SOL IN ACETONE, ALCOHOL, ETHER, CHLOROFORM, BENZENE

Canonical SMILES

C(COC(=O)Cl)OCCOC(=O)Cl

The exact mass of the compound Oxydiethylene bis(chloroformate) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in acetone, alcohol, ether, chloroform, benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2346. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Oxydiethylene bis(chloroformate) (CAS 106-75-2) is a difunctional organic intermediate primarily used as a monomer or crosslinking agent in polymer synthesis. Its defining structural feature is a flexible oxydiethylene (diethylene glycol) linker separating two reactive chloroformate groups. This structure allows for the introduction of ether linkages into the backbone of polycarbonates and polyurethanes, a key attribute for controlling the physical properties of the final polymer. It is supplied as a clear liquid soluble in common organic solvents such as acetone, toluene, and methylene chloride, facilitating its use in various polymerization processes.

Substituting Oxydiethylene bis(chloroformate) with near-analogs is often impractical due to significant shifts in final material properties and processability. Replacing it with a shorter-chain analog like ethylene glycol bis(chloroformate) or a rigid monomer like bisphenol A bis(chloroformate) fundamentally alters the polymer backbone, leading to reduced flexibility and higher glass transition temperatures (Tg). Using alternative reagents like phosgene or triphosgene to form the carbonate linkages in-situ with diethylene glycol introduces highly toxic and difficult-to-handle intermediates, complicating the synthesis process and safety protocols significantly. Similarly, substituting it with diisocyanates for polyurethane synthesis changes the core chemistry from polycarbonate to polyurethane formation, requiring different catalysts and reaction conditions, and yielding a material with distinct chemical and mechanical properties.

Enables Synthesis of Low Glass Transition Temperature (Tg) Polycarbonates for Flexible Applications

The inclusion of the flexible oxydiethylene linker directly results in polycarbonates with significantly lower glass transition temperatures (Tg) compared to those made from rigid aromatic monomers. For instance, aliphatic-aromatic polycarbonates incorporating flexible linkers exhibit Tg values in the range of 13–108 °C. This contrasts sharply with standard Bisphenol A (BPA) polycarbonate, which has a much higher Tg of approximately 147 °C, rendering it rigid at room temperature. This lower Tg is a direct result of the increased rotational freedom in the polymer backbone conferred by the ether linkages from the oxydiethylene bis(chloroformate) monomer, a critical factor for applications requiring flexibility.

Evidence DimensionGlass Transition Temperature (Tg) of Resulting Polymer
Target Compound DataPolycarbonates with aliphatic linkers (like oxydiethylene) show Tg values from 13 °C to 108 °C
Comparator Or BaselineStandard Bisphenol A (BPA) Polycarbonate: ~147 °C
Quantified DifferencePotentially >100 °C lower Tg depending on the copolymer composition, enabling a transition from a rigid to a flexible material.
ConditionsDifferential Scanning Calorimetry (DSC) measurement of synthesized polycarbonates.

This makes the compound a required precursor for producing inherently flexible polycarbonates without the need for plasticizers, which can leach out over time.

Superior Precursor for Solid Polymer Electrolytes due to Ether Backbone Functionality

Polymers derived from oxydiethylene bis(chloroformate) are highly effective as solid polymer electrolytes. The ether oxygen atoms in the polymer backbone coordinate with lithium ions, facilitating ion transport. An interpenetrating polymer network (IPN) based on poly(diethylene glycol carbonate) demonstrated a high room-temperature ionic conductivity of 1.64 x 10⁻⁴ S cm⁻¹. This performance is superior to conventional poly(ethylene oxide) (PEO)-based electrolytes under similar conditions. Furthermore, the resulting electrolyte exhibits a wide electrochemical stability window up to 4.5 V vs. Li+/Li, making it suitable for use with high-voltage cathodes.

Evidence DimensionRoom Temperature Ionic Conductivity
Target Compound Data1.64 x 10⁻⁴ S cm⁻¹ (for an IPN-PDEC polymer electrolyte)
Comparator Or BaselineGenerally superior to conventional poly(ethylene oxide)-based electrolytes
Quantified DifferenceOrder-of-magnitude improvement over many basic PEO systems.
ConditionsSymmetrical stainless steel/IPN-PDEC/stainless steel cell, measured via AC impedance from 7 MHz to 100 mHz.

For developers of solid-state batteries, this compound provides a direct route to polymer electrolytes with high ionic conductivity and electrochemical stability, a key procurement differentiator over monomers lacking ether functionality.

Simplified & Safer Processability Compared to In-Situ Phosgenation

Using a pre-formed bis(chloroformate) monomer like oxydiethylene bis(chloroformate) offers a significant process advantage by avoiding the direct handling of highly toxic phosgene gas (COCl₂). Industrial polycarbonate synthesis traditionally involves the interfacial polycondensation of a diol with phosgene. This requires extensive safety infrastructure and handling protocols due to the extreme toxicity of phosgene. By procuring oxydiethylene bis(chloroformate), a buyer effectively outsources the hazardous phosgenation step, allowing for a simpler, one-step polycondensation reaction with a diol or diamine under less stringent conditions. This simplifies the manufacturing workflow and enhances operational safety.

Evidence DimensionProcess Hazard & Complexity
Target Compound DataDirect use in polycondensation; reactive but manageable liquid.
Comparator Or BaselineRequires on-site generation or handling of highly toxic phosgene gas, followed by reaction with diethylene glycol.
Quantified DifferenceEliminates the highest hazard category (phosgene gas) from the user's direct process.
ConditionsIndustrial or lab-scale synthesis of polycarbonates.

This is a critical procurement decision factor for organizations prioritizing process safety, reducing regulatory burden, and simplifying their manufacturing infrastructure.

Precursor for Flexible, Low-Tg Polycarbonate Films and Coatings

This compound is the right choice when the goal is to synthesize inherently flexible polycarbonate materials. The oxydiethylene unit lowers the polymer's glass transition temperature (Tg) compared to rigid aromatic alternatives, making it ideal for applications like flexible optical films, conformable coatings, and soft-segment components in copolymers without requiring leachable plasticizers.

Monomer for High-Performance Solid Polymer Electrolytes

For research and development of next-generation solid-state lithium batteries, this monomer is a critical building block. The resulting poly(diethylene glycol carbonate) backbone provides ether linkages that facilitate high ionic conductivity and a wide electrochemical stability window, addressing key performance challenges in solid electrolyte design.

Safer Production of Carbonate-Containing Polymers

In manufacturing settings where minimizing process hazards is a primary concern, oxydiethylene bis(chloroformate) serves as a direct and safer alternative to workflows involving phosgene. Its use allows for the creation of polycarbonates and polyurethanes while avoiding the significant safety and handling complexities associated with highly toxic gas.

Crosslinking Agent for Modifying Resins and Hydrogels

As a difunctional chloroformate, this compound can be used as a crosslinking agent to modify the properties of hydroxyl- or amine-containing polymers. The flexible ether spacer can improve the impact strength and toughness of rigid thermosets or control the swelling ratio and mechanical properties of hydrogels for biomedical applications.

Physical Description

Liquid

Color/Form

LIQUID

XLogP3

2

Boiling Point

229.0 °C
127 °C AT 5 MM HG

Flash Point

295 °F; 146 °C (OPEN CUP)

UNII

0O453X86MX

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00 mmHg
5 mm Hg @ 127 °C

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Impurities

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/

Other CAS

106-75-2

Wikipedia

Oxydiethylene bis(chloroformate)

General Manufacturing Information

Wholesale and retail trade
Carbonochloridic acid, C,C'-(oxydi-2,1-ethanediyl) ester: ACTIVE
Most chloroformate production is used captively and production figures are not available /Chloroformic esters/

Analytic Laboratory Methods

The quantitative analysis of chloroformic esters can be carried out by titration, gas chromatography, high-performance liquid chromatography (HPLC). /Chloroformic esters/

Dates

Last modified: 08-15-2023

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